molecular formula C9H10FNO4S B1448828 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid CAS No. 1803583-52-9

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid

Cat. No. B1448828
M. Wt: 247.25 g/mol
InChI Key: ITSFEUZCYRHVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid (FMSA) is a synthetic organic compound with a broad range of applications in scientific research. It is used as a reactant in various organic syntheses, and is also used as a reagent in biochemical and physiological experiments. FMSA is a versatile compound, and its unique physical and chemical properties make it a valuable tool for scientists.

Scientific Research Applications

Pharmacology: Antibacterial Agents

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid: is part of the sulfonamide class, which is known for its antibacterial properties. Sulfonamides act by inhibiting the bacterial enzyme dihydropteroate synthetase, which is crucial for folate synthesis. This compound could be explored for its potential use in creating new antibacterial drugs, especially for treating antibiotic-resistant strains .

Biochemistry: Enzyme Inhibition Studies

In biochemistry research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfonamide groups. Its structure allows it to bind to active sites or allosteric sites on enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Chemical Synthesis: Intermediate for Sulfonamide Derivatives

This chemical serves as an intermediate in the synthesis of more complex sulfonamide derivatives. Its reactive sulfonyl group can be used to attach various pharmacophores, which are essential for drug discovery and development. Researchers can modify this compound to synthesize a wide range of biologically active molecules .

Material Science: Fluorinated Compound Synthesis

The fluorine atom in 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid makes it valuable in material science. Fluorinated compounds have unique properties like high thermal stability and resistance to solvents, which are beneficial in creating advanced materials .

Environmental Science: Analytical Standard for Pollutant Detection

Due to its unique structure, this compound can be used as an analytical standard in environmental science. It can help in the detection and quantification of similar organic pollutants in water and soil samples, aiding in environmental monitoring and assessment .

Industrial Applications: Synthesis of Performance Chemicals

In industrial applications, the compound’s sulfonyl and fluorine groups can be utilized to synthesize performance chemicals. These chemicals find use in various industries, including pharmaceuticals, agrochemicals, and electronics, where they can improve product efficiency and stability .

properties

IUPAC Name

2-[(3-fluoro-5-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-6-2-7(10)4-8(3-6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSFEUZCYRHVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242236
Record name Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid

CAS RN

1803583-52-9
Record name Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid
Reactant of Route 5
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid
Reactant of Route 6
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.